molecular formula C11H10Cl2F2O2 B14047446 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14047446
M. Wt: 283.09 g/mol
InChI Key: JYIMJPPROVABSO-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with a complex structure that includes chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable aromatic precursor followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-1-(2-(chloromethyl)-5-(difluoromethyl)phenyl)propan-2-one
  • 1-Chloro-1-(4-(chloromethyl)-2-(difluoromethoxy)phenyl)propan-2-one
  • 1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Uniqueness

1-Chloro-1-(2-(chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H10Cl2F2O2

Molecular Weight

283.09 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10Cl2F2O2/c1-6(16)10(13)9-7(5-12)3-2-4-8(9)17-11(14)15/h2-4,10-11H,5H2,1H3

InChI Key

JYIMJPPROVABSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1OC(F)F)CCl)Cl

Origin of Product

United States

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